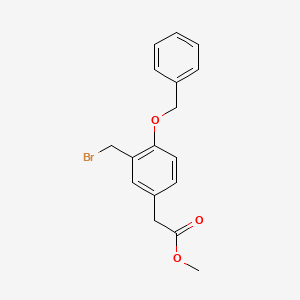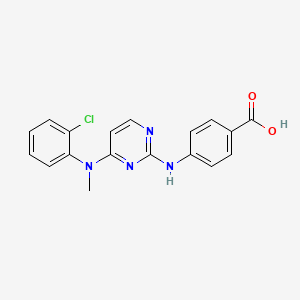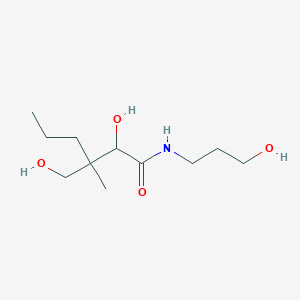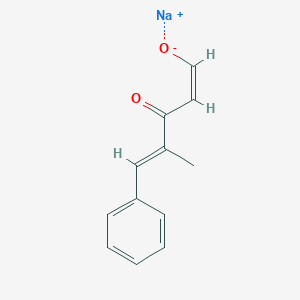
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of inert gas environments and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
- Methyl 4-bromo-2-(bromomethyl)benzoate
- Methyl 2-[4-(bromomethyl)phenyl]propanoate
Uniqueness
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
Properties
Molecular Formula |
C17H17BrO3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
methyl 2-[3-(bromomethyl)-4-phenylmethoxyphenyl]acetate |
InChI |
InChI=1S/C17H17BrO3/c1-20-17(19)10-14-7-8-16(15(9-14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChI Key |
VAWPIHFWMKVTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)


![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)




![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)


